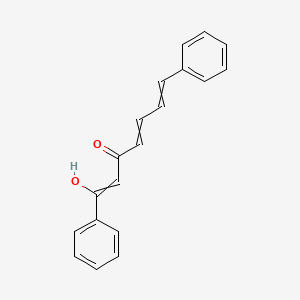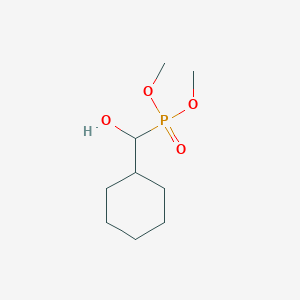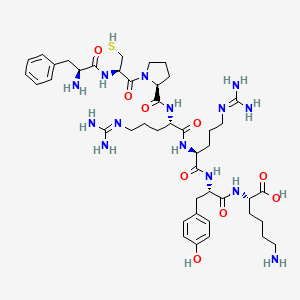
5-(1-Phenoxypropan-2-yl)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Phenoxypropan-2-yl)-1,3-thiazolidine-2,4-dione is an organic compound that belongs to the thiazolidinedione class This compound is characterized by a thiazolidine ring fused with a dione structure and a phenoxypropan-2-yl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Phenoxypropan-2-yl)-1,3-thiazolidine-2,4-dione typically involves the reaction of 1-phenoxypropan-2-ol with thiazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance scalability and efficiency. The use of immobilized enzymes in continuous flow reactors can be advantageous, allowing for compartmentalization and segregation of different reaction steps .
Analyse Chemischer Reaktionen
Types of Reactions
5-(1-Phenoxypropan-2-yl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiazolidine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group or the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
5-(1-Phenoxypropan-2-yl)-1,3-thiazolidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(1-Phenoxypropan-2-yl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, bind to receptors, and influence cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenoxypropan-2-yl acetate: A related compound with an acetate group instead of the thiazolidine ring.
1-Phenoxy-2-propanol: A simpler structure lacking the thiazolidine-dione moiety.
4-[1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenol: A more complex molecule with additional functional groups
Uniqueness
5-(1-Phenoxypropan-2-yl)-1,3-thiazolidine-2,4-dione is unique due to its thiazolidine-dione structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Eigenschaften
CAS-Nummer |
200632-02-6 |
|---|---|
Molekularformel |
C12H13NO3S |
Molekulargewicht |
251.30 g/mol |
IUPAC-Name |
5-(1-phenoxypropan-2-yl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C12H13NO3S/c1-8(10-11(14)13-12(15)17-10)7-16-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,13,14,15) |
InChI-Schlüssel |
STVPBRGHYXQBLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC1=CC=CC=C1)C2C(=O)NC(=O)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Benzyl-2-[(2,4-dinitrophenyl)methylidene]-1,2-dihydropyridine](/img/structure/B12571810.png)

![Decanoic acid, 10-[[4-(acetyloxy)-1-naphthalenyl]amino]-10-oxo-](/img/structure/B12571821.png)

![Methyl 4-[(benzoyloxy)methyl]-2-oxo-2H-pyran-5-carboxylate](/img/structure/B12571825.png)
![[(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] 2-methylpropanoate](/img/structure/B12571843.png)
![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-methylphenyl)urea](/img/structure/B12571854.png)

![N,N-Diethyl-2-{[3-(2-oxopropyl)-1H-indol-7-yl]oxy}acetamide](/img/structure/B12571860.png)
![2-(4-Methylpyridin-2-yl)-4-[2-[6-[6-[2-[2-(4-methylpyridin-2-yl)pyridin-4-yl]ethenyl]pyridin-2-yl]pyridin-2-yl]ethenyl]pyridine](/img/structure/B12571870.png)



![N-(2,6-Dimethylpyrimidin-4-yl)-N'-[3-(propan-2-yl)phenyl]urea](/img/structure/B12571889.png)
